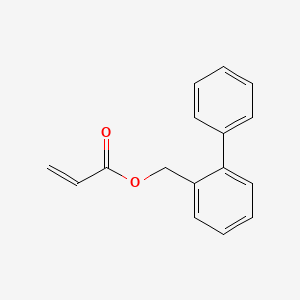

o-Phenylbenzyl acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-phenylphenyl)methyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-2-16(17)18-12-14-10-6-7-11-15(14)13-8-4-3-5-9-13/h2-11H,1,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMSXGVLJHFQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of O Phenylbenzyl Acrylate

Esterification Pathways for o-Phenylbenzyl Acrylate (B77674) Synthesis

The synthesis of o-Phenylbenzyl acrylate is primarily achieved through esterification, a fundamental reaction in organic chemistry. The two principal routes involve the direct reaction of o-phenylbenzyl alcohol with acrylic acid or the use of a more reactive acrylic acid derivative, such as acryloyl chloride.

Direct Esterification Approaches

Direct esterification involves the reaction of o-phenylbenzyl alcohol with acrylic acid in the presence of an acid catalyst. This is an equilibrium-limited reaction where water is produced as a byproduct. To drive the reaction toward the formation of the ester, water is typically removed as it is formed, often through azeotropic distillation.

The general reaction is as follows: o-Phenylbenzyl alcohol + Acrylic Acid ⇌ this compound + Water

This method is common in industrial preparations of similar aromatic acrylates. google.com For instance, the synthesis of phenoxy benzyl (B1604629) acrylate, a structurally related compound, is successfully carried out by reacting 3-phenoxy benzyl alcohol with acrylic acid. google.com The process often involves heating the reactants with a suitable catalyst in a solvent that forms an azeotrope with water. google.comgoogle.com

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Reactants | Aromatic Alcohol, Acrylic Acid | Direct precursors for the ester. | google.com |

| Catalyst | p-Toluenesulfonic acid, Sulfuric acid, Methanesulfonic acid | To protonate the carbonyl oxygen of acrylic acid, making it more electrophilic. | google.comgoogle.com |

| Solvent | Toluene, Xylene, Cyclohexane (B81311) | Forms an azeotrope with water to facilitate its removal and drive the reaction equilibrium. | google.comgoogle.com |

| Temperature | 80°C - 150°C | Provides sufficient energy to overcome the activation barrier and facilitates azeotropic distillation. | google.comgoogle.com |

Acryloyl Chloride-Mediated Synthesis Routes

An alternative and often more rapid method for synthesizing this compound is the reaction of o-phenylbenzyl alcohol with acryloyl chloride. wikipedia.org Acryloyl chloride is an acid chloride and is significantly more reactive than its parent carboxylic acid. wikipedia.org This reaction is generally not reversible and proceeds to completion, often at lower temperatures than direct esterification.

The general reaction is: o-Phenylbenzyl alcohol + Acryloyl chloride → this compound + Hydrogen Chloride (HCl)

A key consideration in this route is the production of hydrogen chloride (HCl) as a byproduct. To prevent unwanted side reactions and to drive the reaction to completion, a stoichiometric amount of a base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl as it forms.

| Feature | Direct Esterification | Acryloyl Chloride Route |

|---|---|---|

| Primary Reagents | o-Phenylbenzyl alcohol, Acrylic acid | o-Phenylbenzyl alcohol, Acryloyl chloride |

| Reaction Type | Equilibrium-limited | Irreversible |

| Byproduct | Water | Hydrogen Chloride (HCl) |

| Typical Conditions | High temperature, Acid catalyst | Lower temperature, requires a base |

| Advantages | Lower cost of reagents (acrylic acid). | Faster reaction rate, higher yield. wikipedia.org |

| Disadvantages | Reversible reaction requires water removal. | Acryloyl chloride is more expensive and moisture-sensitive; corrosive HCl byproduct. |

Reaction Conditions and Optimization Strategies in Monomer Preparation

The successful synthesis of this compound hinges on the careful management of reaction conditions to maximize yield and minimize side reactions, particularly unwanted polymerization.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the reaction temperature are critical parameters in the synthesis of acrylates.

Solvent Systems: In direct esterification, the solvent's primary role is to act as an entrainer for the azeotropic removal of water. google.com Solvents like toluene, xylene, and cyclohexane are commonly used. google.comgoogle.com The boiling point of the solvent often dictates the reaction temperature. The solvent must be inert to the reactants and catalysts under the reaction conditions.

Temperature Profiles: The reaction temperature must be high enough to achieve a practical reaction rate but low enough to prevent thermal polymerization of the acrylic acid or the resulting acrylate monomer. google.comwikipedia.org For direct esterification, temperatures can range from 80°C to over 125°C, depending on the solvent and catalyst used. google.comgoogle.com A reaction temperature below 110°C may not provide a practical reaction rate in some systems, while excessively high temperatures can promote unfavorable polymerization. google.com

Catalytic Systems in this compound Formation

For direct esterification, acid catalysts are essential. The most commonly employed catalysts are strong mineral acids and organic sulfonic acids.

Homogeneous Catalysts: Sulfuric acid and p-toluenesulfonic acid are particularly preferred for their effectiveness and availability. google.com The amount of catalyst used can range from 0.1 to 30 wt.% based on the acrylic acid. google.com Methanesulfonic acid is another effective organic acid catalyst. google.com

Heterogeneous Catalysts: Strong-acid ion exchange resins can also be used. google.com These offer the advantage of being easily separated from the reaction mixture by simple filtration, which can simplify the purification process.

| Catalyst | Type | Typical Amount | Reference |

|---|---|---|---|

| Sulfuric acid (H₂SO₄) | Homogeneous (Mineral Acid) | 0.1 - 30 wt.% | google.com |

| p-Toluenesulfonic acid (p-TsOH) | Homogeneous (Organic Acid) | Variable | google.comgoogle.com |

| Methanesulfonic acid (CH₃SO₃H) | Homogeneous (Organic Acid) | Variable | google.com |

| Strong-acid ion exchange resin | Heterogeneous | Variable | google.com |

Role of Polymerization Inhibitors and Stabilizers

Acrylate monomers are highly susceptible to radical polymerization, especially at the elevated temperatures used during synthesis and distillation. wikipedia.org To prevent this, polymerization inhibitors are added.

Mechanism of Action: Inhibitors are radical scavengers that interrupt the chain reaction of polymerization. They react with initiating free radicals to form stable species that are incapable of propagating the polymerization chain.

Common Inhibitors: A variety of inhibitors are used for stabilizing acrylate monomers. Phenolic compounds are widely used, including hydroquinone (B1673460) (HQ), the monomethyl ether of hydroquinone (MEHQ), and 4-tert-butylcatechol (B165716) (TBC). wikipedia.org Phenothiazine is another effective inhibitor. epo.org The effectiveness of many common inhibitors, such as MEHQ, is dependent on the presence of dissolved oxygen. iomosaic.com

Application: Inhibitors are typically added to the reaction mixture before heating and are also added to the purified monomer to ensure stability during storage and transport. google.comwikipedia.org For example, in the synthesis of phenoxy benzyl acrylate, MEHQ is used as a polymerization inhibitor (referred to as a "stopper"). google.com

| Inhibitor | Abbreviation | Class | Reference |

|---|---|---|---|

| Hydroquinone | HQ | Phenolic | wikipedia.orgepo.org |

| Monomethyl ether of hydroquinone (4-Methoxyphenol) | MEHQ | Phenolic | google.comwikipedia.org |

| 4-tert-Butylcatechol | TBC | Phenolic | wikipedia.orgiomosaic.com |

| Phenothiazine | PTZ | Amine derivative | epo.orgiomosaic.com |

| Benzoquinone | - | Quinone | epo.org |

Derivatization Strategies for this compound Precursors

One common derivatization strategy involves the conversion of the hydroxyl group into a better leaving group, which can facilitate subsequent reactions. For instance, o-phenylbenzyl alcohol can be converted to o-phenylbenzyl halide (e.g., chloride or bromide) by reacting it with a suitable halogenating agent like thionyl chloride or phosphorus tribromide. This halide can then be used in nucleophilic substitution reactions.

Another important derivatization is the protection of the hydroxyl group, particularly if other reactive sites are present in the molecule that need to be modified selectively. A variety of protecting groups can be employed for alcohols, such as silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl ethers), which can be introduced under mild conditions and removed selectively.

Furthermore, derivatization can be employed to enhance the analytical detection or separation of the precursor. For example, esterification with a chromophoric acid chloride can facilitate UV detection during chromatographic purification.

The table below summarizes some potential derivatization strategies for o-phenylbenzyl alcohol.

| Derivative | Reagent(s) | Purpose |

| o-Phenylbenzyl chloride | Thionyl chloride (SOCl₂) | Activation for nucleophilic substitution |

| o-Phenylbenzyl bromide | Phosphorus tribromide (PBr₃) | Activation for nucleophilic substitution |

| o-Phenylbenzyl acetate | Acetic anhydride, pyridine | Protection of the hydroxyl group |

| o-Phenylbenzyl trimethylsilyl ether | Trimethylsilyl chloride (TMSCl), base | Protection of the hydroxyl group |

These derivatization strategies offer versatile pathways for the synthesis of not only this compound but also a range of other functionalized molecules based on the o-phenylbenzyl scaffold.

Isomeric Considerations in Phenylbenzyl Acrylate Synthesis

The synthesis of phenylbenzyl acrylates is significantly influenced by the isomeric position of the phenyl group on the benzyl ring (ortho-, meta-, or para-). These isomers, while having the same molecular formula, can exhibit distinct physical and chemical properties due to differences in their steric and electronic environments.

The direct esterification of the corresponding phenylbenzyl alcohol isomers (o-, m-, and p-phenylbenzyl alcohol) with acrylic acid or its derivatives is a common synthetic route. The steric hindrance around the hydroxyl group in the ortho-isomer is greater than in the meta- and para-isomers. This increased steric bulk in o-phenylbenzyl alcohol can affect the reaction kinetics of the esterification, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) or the use of more reactive acylating agents (e.g., acryloyl chloride) to achieve high yields.

The electronic effects of the phenyl substituent also play a role, although to a lesser extent than steric effects in this case. The phenyl group is weakly electron-withdrawing through its inductive effect but can also participate in resonance. The position of the phenyl group influences the electron density on the benzylic carbon and the hydroxyl oxygen, which can subtly modulate their reactivity.

The properties of the resulting phenylbenzyl acrylate isomers will also differ. For instance, the glass transition temperature (Tg) of polymers derived from these isomeric monomers is expected to vary. The ortho-isomer, with its more constrained structure, may lead to a polymer with a higher Tg compared to the meta- and para-isomers.

The following table highlights the key differences between the isomers of phenylbenzyl acrylate.

| Isomer | Steric Hindrance at Reaction Center | Potential Effect on Esterification Rate | Potential Polymer Property |

| This compound | High | Slower | Higher Tg |

| m-Phenylbenzyl acrylate | Moderate | Intermediate | Intermediate Tg |

| p-Phenylbenzyl acrylate | Low | Faster | Lower Tg |

Polymerization Science and Engineering of O Phenylbenzyl Acrylate

Fundamental Principles of o-Phenylbenzyl Acrylate (B77674) Polymerization

Free Radical Polymerization Kinetics and Mechanisms

The free radical polymerization of o-phenylbenzyl acrylate, like other vinyl monomers, proceeds via a chain-growth mechanism involving three primary stages: initiation, propagation, and termination. uvebtech.com

Initiation: This phase involves the generation of free radicals from an initiator molecule (e.g., peroxides or azo compounds) and the subsequent addition of this radical to the first monomer molecule. uvebtech.com The rate of initiation is dependent on the initiator's concentration and its decomposition rate constant. uvebtech.com The efficiency of an initiator, which is the fraction of radicals that successfully start a polymer chain, typically ranges from 0.3 to 0.8. uvebtech.com

Propagation: The newly formed monomer radical adds to subsequent this compound molecules, rapidly extending the polymer chain. uvebtech.com The rate of propagation is proportional to the concentrations of the growing polymer radicals and the monomer. uvebtech.com The large o-phenylbenzyl side group may sterically hinder the approach of monomers to the propagating chain end, potentially leading to a lower propagation rate constant compared to less bulky acrylates like methyl acrylate or butyl acrylate.

Termination: The growth of a polymer chain ceases when two growing radical chains react with each other. This can occur through two primary mechanisms: combination, where two radicals form a single bond, or disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in two terminated chains. uvebtech.com In polymerizations of multifunctional acrylates, termination can become diffusion-controlled as the viscosity of the system increases, leading to a phenomenon known as autoacceleration or the gel effect. imaging.org

Thermal Initiation in Acrylate Polymerization

In the absence of a conventional radical initiator, acrylate monomers can undergo thermal self-initiation at elevated temperatures. mdpi.com This spontaneous polymerization is a critical consideration in industrial high-temperature processes used to synthesize lower molecular weight polymers for applications like coatings and adhesives. nih.gov

Studies on n-butyl acrylate (n-BA) have shown that significant monomer conversion can be achieved without any added initiator at temperatures of 200°C and 220°C. mdpi.com The self-initiation reaction is strongly dependent on temperature; for instance, n-BA polymerization can be observed at temperatures as low as 80°C, although the rate is very slow, requiring over 400 minutes to reach 80% conversion. nih.gov At 180°C, 86% conversion can be reached in just 10 minutes. nih.gov

| Temperature (°C) | Reaction Time | Final Conversion (%) | Reference |

|---|---|---|---|

| 80 | ~400 min (to reach 80%) | >80 | nih.gov |

| 150 | 60 min | ~86 | nih.gov |

| 180 | 10 min | 86 | nih.gov |

| 200 | Not Specified | Significant Conversion | mdpi.com |

| 220 | Not Specified | Significant Conversion | mdpi.com |

Role of Molecular Oxygen in Polymerization Initiation

Molecular oxygen typically acts as a strong inhibitor in free-radical polymerizations at low temperatures. westlake.edu.cndrexel.edu It readily reacts with carbon-centered radicals to form less reactive peroxy radicals, which can terminate growing polymer chains. morressier.com However, at high temperatures (above 140°C), molecular oxygen can play a dual role and act as an initiator or even a catalyst for acrylate polymerization. westlake.edu.cndrexel.edumorressier.com

Experimental and theoretical studies on n-butyl acrylate have demonstrated that in the presence of a small amount of oxygen and without conventional initiators, high monomer conversion can be achieved rapidly at temperatures above 140°C. westlake.edu.cndrexel.edu For example, at 180°C, air-saturated n-BA reached 86% conversion in one hour, whereas deaerated n-BA achieved only 10% conversion under the same conditions. acs.org

The proposed mechanism for this oxygen-initiated polymerization involves the reaction of triplet ground-state oxygen with an acrylate monomer to form a triplet diradical intermediate. westlake.edu.cndrexel.edu This intermediate then reacts with another monomer molecule, followed by the thermal dissociation of molecular oxygen, which allows the polymerization to proceed. westlake.edu.cndrexel.edu This catalytic cycle demonstrates that oxygen can be harnessed to initiate polymerization under specific high-temperature conditions, offering a pathway for more sustainable acrylic polymer production. morressier.com

Controlled/Living Radical Polymerization (CRP) of this compound

Controlled/Living Radical Polymerization (CRP) techniques enable the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures. cmu.edu These methods rely on establishing a dynamic equilibrium between a small number of active, propagating radical species and a large majority of dormant species. cmu.eduacs.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT is a versatile CRP method that can be applied to a wide range of monomers, including acrylates and styrenes. acs.org The control is achieved through a degenerative transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent. acs.org

The polymerization of this compound via RAFT would be expected to follow the general mechanism. However, the structure of the monomer can significantly impact the reaction. Research on the structurally similar o-nitrobenzyl acrylate (NBA) has shown that the nitroaromatic group can act as an inhibitor, particularly at high temperatures. nih.govresearchgate.net RAFT polymerization of NBA was almost completely inhibited, a behavior attributed to the high reactivity of acrylate radicals leading to side reactions with the o-nitrobenzyl group. nih.gov While the phenyl group in this compound is less deactivating than a nitro group, potential side reactions or steric hindrance from the bulky side group could still pose challenges, possibly requiring careful selection of the RAFT agent, solvent, and temperature to achieve good control. Studies on benzyl (B1604629) methacrylate (BzMA), a related monomer, have successfully employed RAFT for polymerization-induced self-assembly (PISA), indicating that benzyl-containing (meth)acrylates are compatible with RAFT under appropriate conditions. whiterose.ac.uk

| Macro-RAFT Agent | Monomer | Initiator | Solvent | Temperature (°C) | Result | Reference |

|---|---|---|---|---|---|---|

| Monohydroxy-capped hydrogenated polybutadiene (PhBD) esterified with a carboxylic acid-based RAFT agent | Benzyl Methacrylate (BzMA) | Not specified (likely thermal) | n-dodecane | 90 | Successful dispersion polymerization to form nano-objects. | whiterose.ac.uk |

| Poly(potassium 3-sulfopropyl methacrylate) (PKSPMA) | Benzyl Methacrylate (BzMA) | Not specified | Ethanol/Water mixtures | Not specified | Successful PISA; morphology dependent on solvent ratio. | researchgate.net |

Atom Transfer Radical Polymerization (ATRP) Considerations

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that typically uses a transition metal complex (often copper-based) as a catalyst to reversibly activate and deactivate dormant polymer chains capped with a halogen atom. acs.org

ATRP has been successfully applied to a wide variety of acrylate monomers. acs.org For the ATRP of this compound, several factors would need to be considered:

Catalyst System: The choice of the copper salt (e.g., Cu(I)Br) and ligand (e.g., Me6TREN) is crucial for controlling the polymerization of acrylates. The catalyst's activity must be tailored to the monomer's reactivity. acs.org

Solvent: Conducting ATRP in polar solvents can be challenging as they can decrease the stability of the crucial Cu(II)-X bond, which is necessary for the deactivation step. acs.org

Monomer Structure: As with RAFT, the bulky side group of this compound could influence the polymerization kinetics. However, ATRP has proven effective for other monomers with complex side groups. For instance, ATRP was used to copolymerize o-nitrobenzyl acrylate with other acrylates to form thermo- and light-sensitive block copolymers. acs.org Furthermore, studies on photocleavable polymers have incorporated an o-nitrobenzyl group into the center of a poly(methyl acrylate) chain using ATRP, indicating compatibility. acs.org

Recent advancements in ATRP, such as light-induced methods and fully oxygen-tolerant systems, have expanded the technique's utility, allowing polymerization under milder conditions and in aqueous media, which could be applicable to functional acrylates. acs.orgnih.gov

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Result | Reference |

|---|---|---|---|---|---|---|

| Methyl Acrylate (MA) | PEO macroinitiator | Cu(I)Br / PMDETA | Anisole | 90 | Well-controlled polymerization to form block copolymers. | nih.gov |

| o-nitrobenzyl acrylate (co-monomer) | PEO macroinitiator | Not specified | Not specified | Not specified | Synthesis of thermo- and light-sensitive block copolymers. | acs.org |

| Oligo(ethylene oxide) acrylate (OEOA480) | Not specified | Eosin (B541160) Y / Cu(II)Br2 / TPMA | Water | Ambient (Green Light) | Oxygen-tolerant ATRP with low dispersity (Đ < 1.2). | acs.org |

Copolymerization Studies with this compound

Copolymerization is a versatile method to tailor polymer properties by incorporating two or more different monomer units into a single polymer chain. The arrangement of these monomers can be random, alternating, block, or graft, leading to a wide array of material properties.

Design and Synthesis of Random Copolymers

Random copolymers are formed when two or more monomers are polymerized together, and the monomer units are incorporated into the polymer chain in a statistical or random fashion. The properties of random copolymers are typically an average of the properties of the corresponding homopolymers.

There is no available research in the scientific literature that details the design and synthesis of random copolymers incorporating this compound. As a result, data on reactivity ratios, copolymer composition, and the resulting thermal or mechanical properties of such copolymers are not available.

Block Copolymer Architectures via Sequential Monomer Addition

Block copolymers consist of two or more long sequences or "blocks" of different monomer units. They are often synthesized by sequential monomer addition in a living or controlled polymerization process. These materials can microphase separate to form ordered nanostructures, leading to unique properties.

A Chinese patent describes the synthesis of a block copolymer containing a polypropylene derivative and this compound (PP-O-PBA). google.com However, the synthetic method described involves the reaction of a functionalized polypropylene with o-PBA rather than the sequential controlled polymerization of the monomer. There is a lack of studies detailing the synthesis of well-defined block copolymers initiated from or incorporating this compound via controlled polymerization techniques.

Graft Copolymerization Methodologies

Graft copolymers are branched polymers where the side chains are structurally distinct from the main chain. They can be synthesized by "grafting-from," "grafting-to," or "grafting-through" methods.

No research articles or patents were identified that describe the synthesis of graft copolymers involving this compound as either the backbone or the grafted side chains. Therefore, no data on grafting efficiency, density, or the properties of such copolymers can be presented.

Polymerization-Induced Self-Assembly (PISA) for Nanostructured Materials

Polymerization-Induced Self-Assembly (PISA) is a powerful technique for the efficient one-pot synthesis of block copolymer nano-objects of various morphologies (e.g., spheres, worms, or vesicles). PISA is typically achieved by chain-extending a soluble macromolecular chain transfer agent (macro-CTA) with a second monomer that forms an insoluble block.

Formation of Diblock Copolymer Nano-objects

The formation of diblock copolymer nano-objects via PISA is a well-established method for creating materials for a wide range of applications. The final morphology of the nano-objects is influenced by factors such as the degree of polymerization of the core-forming block and the solids concentration.

A comprehensive search of the literature did not yield any studies on the use of this compound in PISA formulations. Consequently, there is no information on its suitability as a core-forming block, the morphologies of any resulting nano-objects, or the conditions under which such self-assembly might occur.

Morphological Control and Evolution of this compound in PISA Systems

As of late 2025, detailed research specifically investigating the morphological control and evolution of this compound in Polymerization-Induced Self-Assembly (PISA) systems is not available in the public scientific literature. While the principles of PISA are well-established for a variety of acrylate monomers, allowing for the predictable synthesis of nanoparticles with morphologies such as spheres, worms (or filaments), and vesicles, the application of these principles to this compound has not been documented.

The morphology of block copolymer nanoparticles generated via PISA is typically dictated by a number of key parameters. These include the degree of polymerization of the core-forming block, the concentration of the block copolymer, and the composition of the solvent system. By systematically varying these parameters, researchers can construct phase diagrams that map the conditions under which different morphologies are formed.

For a hypothetical PISA system involving a block copolymer with a solvophilic block and a solvophobic poly(this compound) (PoPBA) block, one could anticipate a morphological evolution similar to that observed for other acrylate-based systems. For instance, at a low degree of polymerization of the PoPBA block, the formation of spherical micelles would be expected. As the length of the PoPBA block is increased, a transition to worm-like micelles and subsequently to vesicles would likely occur. This progression is driven by changes in the packing parameter of the block copolymer chains as the relative volume of the hydrophobic core-forming block increases.

The solvent system would also be expected to play a critical role. The solubility of the growing PoPBA block is a key factor in the PISA process. A solvent that is a good solvent for the initial macromolecular chain transfer agent (macro-CTA) but a poor solvent for the PoPBA block is required. The precise solvent composition can influence the interfacial tension between the nanoparticle core and the surrounding medium, thereby affecting the final morphology.

However, without experimental data, any discussion of the specific conditions required to achieve these morphologies for this compound remains speculative. The unique chemical structure of the o-phenylbenzyl group, with its bulky and aromatic nature, could introduce specific steric and electronic effects that influence the self-assembly behavior in ways not observed for simpler acrylate monomers. Further research is needed to elucidate the behavior of this compound in PISA systems and to establish the phase space for the controlled synthesis of its block copolymer nano-objects.

Advanced Spectroscopic and Analytical Characterization Methodologies in O Phenylbenzyl Acrylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural analysis of o-Phenylbenzyl acrylate (B77674) and its polymers. iupac.org It provides precise information on the chemical environment of individual atoms, enabling detailed microstructural characterization. iupac.org

High-resolution ¹H and ¹³C NMR are fundamental techniques for confirming the chemical structure of the o-Phenylbenzyl acrylate monomer and the resulting polymer.

In the ¹H NMR spectrum of the This compound monomer , distinct signals corresponding to the different types of protons are expected. The vinyl protons of the acrylate group typically appear in the range of 5.8 to 6.5 ppm. The benzylic methylene (B1212753) protons (-CH₂-) would produce a singlet, while the aromatic protons from both the phenyl and benzyl (B1604629) rings would resonate in the aromatic region, typically between 7.0 and 7.5 ppm.

For poly(this compound) , the sharp signals of the vinyl protons disappear upon polymerization, and broad resonances corresponding to the polymer backbone's methine (-CH-) and methylene (-CH₂-) protons emerge. The signals for the aromatic and benzylic protons remain but may show broadening.

The ¹³C NMR spectrum provides complementary information. For the monomer, characteristic peaks for the carbonyl carbon of the ester group, the vinyl carbons, the benzylic carbon, and the various aromatic carbons would be observed. Upon polymerization, the signals for the vinyl carbons vanish, and new peaks corresponding to the aliphatic carbons of the polymer backbone appear. The chemical shifts in the polymer spectrum can also provide preliminary information about the polymer's tacticity (the stereochemical arrangement of the pendant groups along the backbone). tue.nl

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Monomer Predicted values are based on spectral data from analogous acrylate monomers like benzyl acrylate and methyl acrylate. chemicalbook.comchemicalbook.com

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acrylate | Vinyl CH₂ (trans to C=O) | ~6.4 | ~128 |

| Acrylate | Vinyl CH₂ (cis to C=O) | ~6.1 | |

| Acrylate | Vinyl CH | ~5.8 | ~131 |

| Ester | Carbonyl C=O | - | ~166 |

| Benzyl | Methylene CH₂ | ~5.2 | ~66 |

| Aromatic | Phenyl & Benzyl Rings | ~7.2 - 7.5 | ~127 - 140 |

For polymers like poly(this compound), one-dimensional NMR spectra can become complex due to overlapping signals from the polymer backbone and stereochemical variations. iupac.org Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for resolving these complexities. iupac.org

HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals from the polymer backbone's CH and CH₂ groups.

HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for assigning quaternary carbons and confirming the connectivity between the pendant o-phenylbenzyl group and the polymer backbone through the ester linkage. iupac.org

These techniques are critical for determining the tacticity of the polymer (i.e., the relative stereochemistry of adjacent chiral centers along the chain), which significantly influences the material's physical properties.

Quantitative NMR (qNMR) is a highly accurate method for monitoring the progress of polymerization by measuring monomer conversion over time. labrulez.com The technique relies on comparing the integral of a monomer-specific resonance with that of an unreactive internal standard or a stable signal from the solvent. nsf.gov

For the polymerization of this compound, the conversion can be calculated by monitoring the decrease in the signal intensity of one of the vinyl protons (e.g., at ~6.4 ppm). By acquiring spectra at different time points during the reaction, a kinetic profile of the polymerization can be constructed. labrulez.com

Table 2: Example Calculation of Monomer Conversion using ¹H NMR This table illustrates the principle of calculating monomer conversion by integrating characteristic NMR signals over time.

| Reaction Time (min) | Integral of Vinyl Proton (Monomer) | Integral of Aromatic Proton (Monomer + Polymer) | Monomer Conversion (%) |

| 0 | 1.00 | 9.00 | 0 |

| 30 | 0.52 | 9.00 | 48 |

| 60 | 0.23 | 9.00 | 77 |

| 120 | 0.05 | 9.00 | 95 |

| Conversion is calculated as: [1 - (IntegralMonomer / Initial IntegralMonomer)] x 100. The aromatic proton signal can serve as an internal reference as its total integral remains constant. |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information on the functional groups present in a molecule and is highly effective for real-time monitoring of polymerization reactions. mdpi.comtue.nl

FTIR Spectroscopy: The polymerization of this compound can be readily followed by monitoring changes in its infrared spectrum. The key spectral events include:

The disappearance of the C=C stretching vibration, typically found around 1637 cm⁻¹, which indicates the consumption of the acrylate monomer. azom.com

The persistence of the strong C=O stretching band of the ester group at approximately 1730-1740 cm⁻¹. nih.govspectroscopyonline.com

Changes in the C-O stretching region (1100-1300 cm⁻¹) as the monomer is converted to polymer. azom.com

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. mdpi.com It is exceptionally well-suited for monitoring acrylate polymerizations because the C=C double bond, which is a weak absorber in the IR, produces a strong and distinct signal in the Raman spectrum. horiba.com This allows for highly accurate tracking of monomer depletion. Furthermore, since the Raman spectrum of water is very weak, this technique is ideal for monitoring reactions in aqueous media, such as emulsion polymerizations. horiba.comnist.gov

Table 3: Key Vibrational Bands for Monitoring this compound Polymerization

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Change During Polymerization |

| C=C | Stretch | ~1637 | Disappears |

| C=O (Ester) | Stretch | ~1735 | Remains (may shift slightly) |

| C-H (sp²) | Stretch | ~3030-3100 | Disappears |

| C-H (sp³) | Stretch | ~2850-3000 | Increases in intensity |

| C-O (Ester) | Stretch | ~1150-1250 | Remains (may shift slightly) |

Chromatographic Techniques for Molecular Weight Distribution and Compositional Heterogeneity

Chromatographic methods are essential for characterizing the macroscopic properties of the resulting polymer, such as its size and purity.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. resolvemass.caaimplas.net The method separates polymer molecules based on their hydrodynamic volume in solution. aimplas.net Larger molecules elute from the chromatography column faster than smaller molecules.

The analysis of poly(this compound) by GPC/SEC yields several critical parameters:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer chains divided by the total number of chains.

Weight-Average Molecular Weight (Mₙ): An average that gives more weight to heavier chains.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). The PDI value indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 suggests a polymer sample with chains of very similar lengths, which is characteristic of a well-controlled polymerization. lcms.cz

GPC/SEC is crucial for quality control in polymer synthesis and for establishing how polymerization conditions affect the final molecular weight and distribution of poly(this compound). specificpolymers.comlcms.cz

Table 4: Representative GPC/SEC Data for a Controlled Polymerization of this compound This table shows typical results from a controlled polymerization, where molecular weight increases with monomer conversion while the distribution remains narrow.

| Sample (Time) | Monomer Conversion (%) | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 30 min | 48 | 24,500 | 27,900 | 1.14 |

| 60 min | 77 | 39,800 | 45,000 | 1.13 |

| 120 min | 95 | 48,100 | 54,800 | 1.14 |

High-Performance Liquid Chromatography (HPLC) for Monomer Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of the this compound monomer. perkinelmer.com The presence of impurities, such as residual reactants from synthesis or byproducts, can significantly impact the subsequent polymerization process and the final properties of the polymer. perkinelmer.com HPLC offers a robust and sensitive method for separating, identifying, and quantifying these components. waters.com

Typically, a reversed-phase HPLC (RP-HPLC) method is employed for the analysis of acrylate monomers. waters.come3s-conferences.org This approach utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. A gradient elution, often with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to effectively separate both polar and non-polar impurities in a single run. waters.come3s-conferences.org Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound provides strong UV absorbance, typically measured around 210 nm. e3s-conferences.org

For quantitative analysis, a calibration curve is constructed by running a series of standard solutions of known concentrations. This allows for the precise determination of the monomer's purity and the concentration of any detected impurities. researchgate.net The high sensitivity of HPLC allows for the detection and quantification of impurities at very low levels, often in the parts-per-million (ppm) range. waters.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) e3s-conferences.org |

| Mobile Phase | Gradient of Acetonitrile and Water e3s-conferences.org |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at 210 nm e3s-conferences.org |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

| Sample Prep. | Sample dissolved in Tetrahydrofuran (THF) waters.com |

This table represents a typical set of starting conditions for method development.

Thermal Analysis Techniques in Polymer Characterization

Thermal analysis techniques are crucial for understanding the behavior of poly(this compound) as a function of temperature. These methods provide vital information about the material's thermal stability, phase transitions, and decomposition profile, which are critical for determining its processing conditions and service temperature limits. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal transitions of polymers. innovatechlabs.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. innovatechlabs.com For poly(this compound), DSC is used to determine key thermal properties, most notably the glass transition temperature (Tg). The Tg is the reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. This is a critical parameter as it defines the upper-temperature limit for many applications. bohrium.com

A typical DSC thermogram for an amorphous polymer like poly(this compound) would show a step-like change in the heat flow at the glass transition. youtube.com If the polymer possesses any crystalline domains, DSC can also detect melting (an endothermic peak) and crystallization (an exothermic peak) events. nih.gov The data obtained from DSC analysis, such as the Tg and melting point, are essential for optimizing processing temperatures for techniques like extrusion or injection molding. innovatechlabs.com

Table 2: Representative DSC Data for Poly(this compound) Samples

| Sample ID | Molecular Weight ( g/mol ) | Glass Transition Temperature (Tg) |

| P(oPBA)-1 | 15,000 | 55 °C |

| P(oPBA)-2 | 30,000 | 62 °C |

| P(oPBA)-3 | 50,000 | 68 °C |

Data are hypothetical and illustrative of the trend where Tg typically increases with molecular weight.

Thermogravimetric Analysis (TGA) for Decomposition Mechanisms

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is used to determine the thermal stability and decomposition characteristics of poly(this compound). The resulting TGA curve plots the percentage of weight loss against temperature. nih.gov

The thermal degradation of acrylate polymers can occur through various complex reaction pathways. nih.gov TGA helps identify the onset temperature of decomposition, the temperature of maximum decomposition rate (obtained from the derivative of the TGA curve, DTG), and the amount of residual mass at the end of the analysis. mdpi.com By performing the analysis under different atmospheres, such as inert nitrogen or oxidative air, further insights into the decomposition mechanism can be gained. researchgate.net For example, degradation in an oxygen-free environment is often different from degradation in the presence of oxygen. nih.gov This information is vital for assessing the material's long-term stability at elevated temperatures. mdpi.com

Table 3: TGA Decomposition Data for Poly(this compound) in Nitrogen Atmosphere

| Heating Rate (°C/min) | Onset Decomposition Temp. (Tonset) | Peak Decomposition Temp. (Tpeak) |

| 5 | 325 °C | 350 °C |

| 10 | 340 °C | 368 °C |

| 20 | 355 °C | 385 °C |

This table illustrates the typical kinetic effect where decomposition temperatures increase with faster heating rates.

Advanced Imaging and Diffraction Techniques for Morphological and Structural Order

Understanding the solid-state morphology and degree of structural order in poly(this compound) is key to correlating its physical properties with its nanoscale structure. Advanced microscopy and diffraction techniques provide direct visualization and quantification of these features.

Transmission Electron Microscopy (TEM) for Polymer Nano-objects

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to investigate the morphology of polymer nano-objects at high resolution. acs.org For systems involving this compound, TEM can be used to visualize the size, shape, and internal structure of nanoparticles, or to characterize the phase-separated morphology of block copolymers containing a poly(this compound) segment. nih.govelsevierpure.com

Due to the low electron density of polymers, which results in poor image contrast, samples often require staining with heavy metal compounds (e.g., osmium tetroxide or ruthenium tetroxide) that selectively bind to one of the polymer phases. nih.gov However, for all-acrylate systems, achieving differential staining can be challenging. cmu.edu Sample preparation typically involves ultramicrotomy, where a very thin slice (50-100 nm) of the bulk material is cut for analysis. nih.gov For solution-based structures like micelles or latex particles, cryogenic TEM (cryo-TEM) can be employed to observe the morphology in a vitrified, near-native state. semanticscholar.org

X-ray Diffraction (XRD) for Crystalline Order and Morphology

X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure and determining the degree of crystallinity in polymeric materials. drawellanalytical.comthermofisher.com Polymers can exist in states ranging from completely amorphous to highly crystalline. intertek.com Poly(this compound) is expected to be largely amorphous, like many acrylic polymers with bulky side groups.

An XRD pattern of an amorphous polymer shows a broad, diffuse halo, indicating a lack of long-range periodic order in the arrangement of polymer chains. youtube.comdrawellanalytical.com If any crystalline domains are present, sharp diffraction peaks will be superimposed on this amorphous halo. intertek.com The position of these peaks, according to Bragg's Law, relates to the spacing between crystal lattice planes, while the width of the peaks can be used to estimate the average size of the crystallites via the Scherrer equation. diva-portal.org The degree of crystallinity can be quantified by separating the integrated intensities of the crystalline peaks from the amorphous halo. diva-portal.org

Table 4: Analysis of a Hypothetical XRD Pattern for a Semi-Crystalline Poly(this compound) Sample

| Diffraction Angle (2θ) | d-spacing (Å) | Full Width at Half Maximum (FWHM) | Crystallite Size (nm) |

| 21.5° | 4.13 | 0.5° | ~16 |

This table provides illustrative data calculated from a hypothetical sharp diffraction peak, indicating the presence of small crystalline domains within an otherwise amorphous matrix. researchgate.net

Theoretical and Computational Chemistry Investigations of O Phenylbenzyl Acrylate Systems

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational method to investigate the molecular and electronic structure of o-Phenylbenzyl acrylate (B77674). By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular properties, providing a detailed understanding of the molecule's behavior.

Optimized Molecular Geometries and Conformational Analysis

The optimization of the molecular geometry of o-Phenylbenzyl acrylate using DFT methods, such as the B3LYP functional with a 6-31G+(d,p) basis set, reveals the most stable three-dimensional arrangement of its atoms. Conformational analysis is crucial for understanding the molecule's flexibility, which arises from the rotation around several single bonds, including the C-C bond connecting the phenyl and benzyl (B1604629) groups, the C-O bond of the ester group, and the C-C bond of the acrylate backbone.

The presence of the ortho-phenyl group on the benzyl moiety introduces significant steric interactions that influence the preferred conformation. These interactions dictate the dihedral angles between the phenyl and benzyl rings and the orientation of the acrylate group. The most stable conformer will be the one that minimizes these steric clashes while optimizing electronic interactions.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G+(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=C (acrylate) | 1.34 Å |

| C=O (ester) | 1.21 Å | |

| C-O (ester) | 1.36 Å | |

| C-C (phenyl-benzyl) | 1.50 Å | |

| Bond Angle | O=C-O (ester) | 124.5° |

| C=C-C (acrylate) | 121.0° | |

| C-O-C (ester) | 117.0° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov

For this compound, the HOMO is typically localized on the electron-rich regions, such as the phenyl and benzyl rings, as well as the C=C double bond of the acrylate moiety. The LUMO is generally centered on the electron-deficient carbonyl group and the C=C double bond of the acrylate. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations, performed at the same level of theory as the geometry optimization, provide theoretical infrared (IR) and Raman spectra. These calculated spectra can be correlated with experimental data to confirm the molecular structure and identify characteristic vibrational modes. researchgate.net

Key vibrational frequencies for this compound include the C=O stretching of the ester group, typically appearing around 1720-1740 cm⁻¹, the C=C stretching of the acrylate group and the aromatic rings in the 1600-1640 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively, and the C-O stretching vibrations of the ester linkage around 1100-1300 cm⁻¹.

Table 3: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | 1735 | Ester carbonyl stretch |

| ν(C=C) | 1638 | Acrylate C=C stretch |

| ν(C-O) | 1250, 1180 | Ester C-O stretches |

| Aromatic ν(C=C) | 1605, 1585, 1495 | Phenyl and benzyl ring stretches |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a valuable tool for investigating the mechanisms of reactions involving this compound, particularly in polymerization processes. These studies can elucidate the energetics of different reaction pathways and identify key intermediates and transition states.

Investigation of Radical Addition and Propagation Steps

The free-radical polymerization of acrylates is a common method for producing polyacrylates. researchgate.net Computational studies can model the initiation, propagation, and termination steps of this process. The addition of a radical initiator to the C=C double bond of this compound is the first step, followed by the propagation step where the resulting monomer radical adds to another monomer molecule.

DFT calculations can determine the activation energies for these radical addition reactions, providing insights into the polymerization kinetics. The steric hindrance from the bulky o-phenylbenzyl group can influence the rate of propagation and the stereochemistry of the resulting polymer chain.

Catalyst-Substrate Interactions and Transition State Analysis

In catalyzed reactions, such as transition metal-catalyzed polymerizations or other organic transformations, computational modeling can be used to explore the interactions between the this compound substrate and the catalyst. nih.govescholarship.org This involves identifying the geometry of the catalyst-substrate complex and analyzing the electronic interactions that facilitate the reaction.

Transition state analysis is crucial for understanding the reaction mechanism. By locating the transition state structure and calculating its energy, the activation barrier for the reaction can be determined. For instance, in a palladium-catalyzed cross-coupling reaction, DFT can model the oxidative addition, migratory insertion, and reductive elimination steps, providing a detailed picture of the catalytic cycle. nih.govescholarship.org Analysis of computed DFT transition structures can reveal non-covalent interactions, such as π-stacking and electrostatic attractions, that influence stereoselectivity. escholarship.org

Molecular Dynamics Simulations of Polymerization and Self-Assembly

Molecular dynamics (MD) simulations serve as a powerful computational microscope for elucidating the complex, dynamic processes of polymerization and self-assembly at the atomic level. For systems involving this compound, these simulations provide invaluable insights into reaction mechanisms, polymer chain growth, and the subsequent organization of macromolecules into ordered structures. By modeling the interactions between individual atoms over time, MD simulations can predict macroscopic properties and guide the rational design of new polymeric materials.

Simulating the Polymerization of this compound

Reactive molecular dynamics simulations are particularly well-suited for studying the intricate details of free-radical polymerization of acrylate monomers. The development of reactive force fields (ReaxFF) has been a significant advancement, enabling the simulation of chemical bond formation and cleavage during the polymerization process. escholarship.orgnih.govacs.orgosti.govbohrium.com These force fields are meticulously parameterized using data from quantum mechanics calculations, such as density functional theory (DFT), to accurately reproduce reaction pathways and energy barriers. escholarship.org

A typical MD simulation of this compound polymerization would involve the following key components:

System Setup: A simulation box is constructed containing a multitude of this compound monomers and a radical initiator. The size of the box and the number of molecules are chosen to be computationally feasible while being large enough to represent the bulk behavior of the system.

Force Field: A reactive force field, such as ReaxFF, is employed to describe the interatomic forces and to model the chemical reactions of initiation, propagation, chain transfer, and termination. escholarship.org For non-reactive simulations focusing on polymer chain dynamics, more traditional force fields like the General Amber Force Field (GAFF) may be utilized. chemrxiv.org

Simulation Parameters: The simulation is run under specific conditions of temperature and pressure, which are maintained using algorithms like the Nosé-Hoover thermostat and barostat. escholarship.orgchemrxiv.org The trajectory of each atom is calculated by integrating Newton's equations of motion over small time steps.

The following table outlines typical parameters that could be used in a molecular dynamics simulation of this compound polymerization, based on studies of similar acrylate systems.

| Parameter | Value | Description |

|---|---|---|

| Force Field | ReaxFF / GAFF | Governs the interactions between atoms, with ReaxFF used for simulating chemical reactions. escholarship.orgchemrxiv.org |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to mimic experimental conditions. escholarship.org |

| Temperature | 300-450 K | The temperature range is chosen to reflect typical polymerization conditions. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Time Step | 0.25 - 0.5 fs | The small time step is necessary to accurately capture the high-frequency vibrations of chemical bonds. escholarship.orgchemrxiv.org |

| Thermostat | Nosé-Hoover | An algorithm to control the temperature of the simulation. escholarship.orgchemrxiv.org |

| Barostat | Nosé-Hoover | An algorithm to control the pressure of the simulation. escholarship.org |

| Non-bonded Cutoff | 10 Å | The distance at which to truncate long-range electrostatic interactions to reduce computational cost. chemrxiv.org |

From these simulations, detailed information on reaction kinetics, such as the rates of propagation and termination, can be extracted. Furthermore, the simulations can reveal the evolution of the polymer chain architecture, including the degree of polymerization, branching, and cross-linking.

Investigating the Self-Assembly of Poly(this compound)

Once polymerized, poly(this compound) chains can self-assemble into various nanostructures, particularly in block copolymer systems. This process, known as polymerization-induced self-assembly (PISA), is a focal point of contemporary polymer science. mdpi.comnih.gov Molecular dynamics simulations can provide a bottom-up understanding of the driving forces behind the formation of these assemblies.

Simulations of self-assembly typically model the behavior of pre-formed polymer chains in a solvent. By observing the collective motion of these chains, researchers can identify the thermodynamic and kinetic factors that lead to the formation of micelles, vesicles, or other morphologies. Key insights that can be gained from these simulations include:

The critical micelle concentration.

The morphology and size of the self-assembled structures.

The role of solvent-polymer interactions in driving the assembly process.

The internal structure and dynamics of the aggregates.

The following table presents hypothetical research findings from a simulated study on the self-assembly of a diblock copolymer containing a poly(this compound) block, illustrating the type of data that can be generated.

| System | Solvent | Observed Morphology | Aggregate Size (Radius of Gyration, nm) |

|---|---|---|---|

| Poly(acrylic acid)-b-poly(this compound) | Water | Spherical Micelles | 15.2 |

| Poly(ethylene glycol)-b-poly(this compound) | Water/Ethanol Mixture | Worm-like Micelles | 25.8 |

| Polystyrene-b-poly(this compound) | Cyclohexane (B81311) | Vesicles | 42.5 |

These computational investigations into the polymerization and self-assembly of this compound systems are crucial for building a comprehensive understanding of their behavior, ultimately enabling the design of novel materials with tailored properties for a wide range of applications.

Structure Property Relationships and Functional Material Development from O Phenylbenzyl Acrylate

Influence of the o-Phenylbenzyl Acrylate (B77674) Unit on Polymer Optical Properties

The presence of the biphenyl group in the o-phenylbenzyl acrylate side chain imparts significant and desirable optical characteristics to polymers. This is primarily due to the high electron density of the aromatic rings, which increases the molar refractivity of the resulting polymer.

Modulation of Refractive Index in Polymeric Composites

Polymers designed for advanced optical applications, such as high-performance lenses, optical films, and coatings for LEDs and image sensors, require a high refractive index (n > 1.50) to efficiently manipulate light. wikipedia.org Standard acrylate polymers often have refractive indices around 1.50. escholarship.org The incorporation of aromatic groups is a key strategy to increase this value. For instance, the simple aromatic monomer benzyl (B1604629) acrylate has a refractive index of 1.514. polysciences.com

The this compound unit, containing a biphenyl group, is expected to yield polymers with a significantly higher refractive index. This is attributed to the increased polarizability and density conferred by the two aromatic rings in the side chain. While direct experimental data for poly(this compound) is not widely published, it is a principle that higher molar refractivity and lower molar volumes contribute to an increased refractive index in polymers. wikipedia.org By copolymerizing this compound with other monomers, the refractive index of the resulting composite can be precisely tuned to meet the specifications of various optical devices.

Table 1: Comparison of Refractive Indices for Selected Acrylate Polymers This table illustrates the principle that increasing the aromatic content and bulk of the side chain generally increases the refractive index. The value for poly(this compound) is an educated estimate based on this trend.

| Polymer | Side Chain Structure | Refractive Index (n) |

| Poly(methyl methacrylate) | -CH₃ | 1.491 refractiveindex.info |

| Poly(benzyl acrylate) | -CH₂-C₆H₅ | ~1.568 (polymer) |

| Poly(this compound) | -CH₂-C₆H₄-C₆H₅ | > 1.600 (Estimated) |

Transparency and Optical Clarity Characteristics

For most optical applications, high transparency in the visible light spectrum is a mandatory characteristic alongside a high refractive index. wikipedia.org Polymers derived from acrylate monomers are typically amorphous rather than crystalline. This lack of long-range molecular order prevents the scattering of light at crystal boundaries, which is a common cause of opacity in semi-crystalline polymers.

Consequently, homopolymers of this compound are expected to be highly transparent. Research on other novel acrylate polymers designed for high refractive index materials confirms that transparencies of over 90% in the visible spectrum are achievable. escholarship.orgresearchgate.net The bulky and irregularly shaped o-phenylbenzyl side group further inhibits the chain packing and crystallization necessary to form opaque structures, thus ensuring high optical clarity in the final material.

Impact on Thermal and Mechanical Properties of Polymeric Materials

The rigid and bulky nature of the o-phenylbenzyl side group has a profound impact on the thermal and mechanical behavior of polymers, significantly enhancing their performance at elevated temperatures and under mechanical stress.

Glass Transition Temperature (Tg) and its Control

The glass transition temperature (Tg) is a critical parameter that defines the upper service temperature of an amorphous polymer. Below Tg, the material is rigid and glassy, while above it, the material becomes rubbery and soft. The incorporation of large, rigid side groups into a polymer backbone severely restricts the rotational motion of the polymer chains. This inhibition of segmental mobility leads to a substantial increase in the Tg.

For comparison, poly(benzyl acrylate), which has a single phenyl ring in its side chain, has a Tg of 6°C. polysciences.com The addition of a second phenyl group in the ortho position, as in this compound, introduces significant steric hindrance. This added bulk is expected to elevate the Tg of its homopolymer, poly(this compound), to a much higher temperature, likely well above 100°C. This makes the polymer suitable for applications requiring thermal stability. By copolymerizing this compound with monomers that have lower Tg values, such as butyl acrylate (Tg = -54°C), the final Tg of the copolymer can be precisely controlled over a wide range, allowing for the tailoring of materials for specific thermal requirements. sigmaaldrich.com

Table 2: Glass Transition Temperatures (Tg) of Various Polyacrylates This table demonstrates the effect of side-chain structure on Tg. The value for poly(this compound) is an estimate based on established structure-property principles.

| Polymer | Repeating Unit | Tg (°C) |

| Poly(butyl acrylate) | Butyl Acrylate | -54 sigmaaldrich.com |

| Poly(benzyl acrylate) | Benzyl Acrylate | 6 polysciences.com |

| Poly(methyl methacrylate) | Methyl Methacrylate | 105 wikipedia.org |

| Poly(this compound) | This compound | >100 (Estimated) |

Mechanical Strength and Dimensional Stability

The mechanical properties of a polymer, such as hardness, tensile strength, and modulus, are directly related to the intermolecular forces and the ability of polymer chains to move past one another. The bulky biphenyl side groups in poly(this compound) increase the stiffness of the polymer chains and create strong intermolecular interactions through van der Waals forces.

This leads to a material with enhanced mechanical strength, hardness, and rigidity compared to polyacrylates with smaller, more flexible aliphatic side chains. researchgate.net The restricted chain mobility also contributes to excellent dimensional stability, meaning the material resists deformation and creep under load and at elevated temperatures. Aromatic polyurethane acrylates, for example, are known for their high wear resistance and mechanical robustness. zicaichemical.com These characteristics make polymers containing this compound suitable for producing durable coatings, rigid structural components, and materials for microfabrication where maintaining precise shapes is critical.

Investigation of Isomeric Effects on Polymer Performance

The specific placement of the phenyl group on the benzyl ring (ortho, meta, or para) in phenylbenzyl acrylate has a significant, albeit nuanced, effect on the resulting polymer's properties. While direct comparative experimental data for the three isomers is scarce, their performance can be predicted based on fundamental principles of polymer physics related to steric hindrance and chain packing.

This compound: The ortho isomer possesses the greatest steric hindrance due to the proximity of the phenyl group to the ester linkage and the polymer backbone. This severely restricts chain rotation, which is expected to result in the highest glass transition temperature (Tg) among the three isomers. However, the contorted shape of the side group may disrupt efficient chain packing, potentially leading to a lower density and modulus compared to the more linear para isomer.

p-Phenylbenzyl Acrylate: The para isomer has the most linear and symmetric structure. This configuration allows polymer chains to pack more closely and efficiently. This should result in a higher density, increased intermolecular forces, and superior mechanical properties, including higher tensile strength and modulus. Its Tg would be high, but potentially slightly lower than the ortho isomer, as the rotational hindrance is further from the polymer backbone.

m-Phenylbenzyl Acrylate: The meta isomer represents an intermediate case. Its properties are expected to fall between those of the ortho and para isomers. It would have a high Tg, but likely lower than the ortho-isomer, and good mechanical properties, though perhaps not as high as the para-isomer due to less efficient chain packing.

Table 3: Predicted Relative Properties of Phenylbenzyl Acrylate Isomers This table provides a qualitative comparison based on theoretical structure-property relationships in the absence of direct experimental data.

| Property | This compound | m-Phenylbenzyl Acrylate | p-Phenylbenzyl Acrylate |

| Glass Transition Temp. (Tg) | Highest | Intermediate | High |

| Density & Chain Packing | Lowest | Intermediate | Highest |

| Mechanical Strength | Good | Very Good | Highest |

| Solubility | Highest | Intermediate | Lowest |

This theoretical analysis underscores the importance of isomeric purity in monomer synthesis, as the position of the functional group can be used as a subtle yet powerful tool to fine-tune the final properties of the polymer material.

Despite a comprehensive search for scientific literature and patent databases, detailed research findings on the synthesis, polymerization, and specific properties of polymers incorporating this compound for the development of specialty materials are not publicly available. While information exists for related compounds such as benzyl acrylate, phenyl acrylate, and other substituted acrylates, data specifically pertaining to the this compound monomer is insufficient to construct a thorough and scientifically accurate article based on the provided outline.

The available information confirms the chemical identity of this compound through databases like PubChem. General principles of acrylate polymerization and the influence of aromatic side groups on polymer properties suggest that poly(this compound) would likely exhibit a high refractive index and specific thermal characteristics. However, without experimental data from dedicated research on this particular monomer, any discussion on its role in functional material development would be speculative and would not meet the required standard of a professional and authoritative article.

Specifically, the search did not yield the following critical information necessary to fulfill the request:

Homopolymerization and Copolymerization Data: No studies were found detailing the polymerization kinetics, reactivity ratios with other monomers, or the molecular weight characteristics of polymers containing this compound.

Structure-Property Relationships: There is no published research that specifically investigates how the unique ortho-phenylbenzyl side group influences the thermal, mechanical, and optical properties of the resulting polymers.

Specialty Applications: While patents mention "biphenylmethyl acrylate" (a broader category that includes the o-, m-, and p- isomers) for applications in high refractive index materials, there is no specific data or detailed examples of the use of the ortho-isomer in specialty polymeric materials.

Due to the absence of this fundamental research data, it is not possible to generate the requested article with the specified level of detail, including data tables and in-depth research findings, while adhering to the principles of scientific accuracy. Further empirical research on the polymerization of this compound and the characterization of its polymers is needed before a comprehensive article on its use in specialty material development can be written.

Catalysis in O Phenylbenzyl Acrylate Synthesis and Polymerization

Metal-Catalyzed Reactions for Monomer Synthesis and Functionalization

The synthesis of o-phenylbenzyl acrylate (B77674) and its derivatives often relies on metal catalysts to ensure high efficiency, selectivity, and functional group tolerance. These catalysts facilitate key bond-forming reactions, such as esterification, and enable the introduction of diverse functionalities through reactions like olefin metathesis.

Transition Metal Complexes in Esterification and Related Transformations

Transition-metal-catalyzed reactions provide powerful and atom-economical alternatives to traditional methods for synthesizing esters like o-phenylbenzyl acrylate. acs.org These methods often involve the direct functionalization of C-H bonds or efficient transesterification processes.

Recent advancements have focused on the synthesis of esters through transition-metal-catalyzed C-H activation, which is a highly efficient approach. acs.org For instance, palladium catalysts are known to facilitate the alkoxycarbonylation of aryl C(sp²)–H bonds with various esterification reagents, including alkyl chloroformates and formates. acs.org While direct synthesis of this compound via this method is not explicitly detailed in readily available literature, the principles apply. The synthesis would conceptually involve the palladium-catalyzed reaction of o-phenylbenzyl alcohol with an acrylic acid derivative or the reaction of an activated o-phenylbenzyl derivative with an acrylate source.

Furthermore, non-toxic and environmentally benign catalysts are gaining prominence. Sodium and magnesium aryloxides, for example, have been shown to effectively catalyze the transesterification of methyl (meth)acrylates at room temperature, achieving high yields and excellent chemoselectivity. eurekalert.org This approach avoids the use of toxic metal salts and harsh reaction conditions, making it a sustainable option for industrial-scale synthesis of various acrylate esters. eurekalert.org The reaction mechanism involves the coordination of the metal cation to the carbonyl group of the acrylate, facilitating nucleophilic attack by the alcohol.

Nickel catalysis has also emerged as a versatile tool in organic synthesis due to the metal's abundance and unique reactivity. researchgate.net Nickel complexes can catalyze a variety of transformations, including the dicarbofunctionalization of alkenes, showcasing their potential for creating complex acrylate structures from simple precursors. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Esterification Methods Applicable to Acrylate Synthesis

| Catalyst System | Reaction Type | Key Features | Ref. |

|---|---|---|---|

| Palladium Complexes | C-H Alkoxycarbonylation | Direct functionalization of C-H bonds; high atom economy. | acs.org |

| Sodium/Magnesium Aryloxides | Transesterification | Mild reaction conditions (25°C); high yields; non-toxic. | eurekalert.org |

Olefin Metathesis for Acrylate Derivative Synthesis

Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds, offering a versatile route to functionalized acrylate derivatives through cross-metathesis (CM). beilstein-journals.orgresearchgate.net This reaction involves the exchange of substituents between two alkenes, catalyzed primarily by ruthenium-based complexes. nih.gov

Ruthenium catalysts, particularly the second-generation Grubbs (GII) and Hoveyda-Grubbs (HII) catalysts, are widely used for acrylate metathesis due to their high activity and tolerance to various functional groups. nih.govacs.org Cross-metathesis of a simple olefin with an acrylate ester, such as methyl acrylate, can introduce a wide range of functional groups onto the acrylate scaffold. acs.org For example, this strategy has been successfully employed for the post-polymerization modification of porous polymers by reacting pendent vinyl groups with methyl acrylate. acs.org

However, the metathesis of electron-deficient olefins like acrylates presents challenges. A significant side reaction involves the attack of free phosphine (B1218219) ligand (released from catalysts like GII) on the acrylate, leading to catalyst decomposition. acs.org To overcome this, phosphine-free catalysts like the Hoveyda-Grubbs catalyst (HII) are often preferred. acs.org Another strategy involves using phenol-functionalized polymer resins to scavenge the free phosphine, thereby enhancing the performance of catalysts like GII to levels comparable to HII. acs.org

The versatility of olefin metathesis allows for the synthesis of complex molecules and materials. For instance, it has been used to create functionalized polyhedral oligomeric silsesquioxanes (POSS) by reacting allyl-POSS with tert-butyl acrylate. nih.gov

Table 2: Common Ruthenium Catalysts in Acrylate Olefin Metathesis

| Catalyst Name | Generation/Type | Key Characteristics | Ref. |

|---|---|---|---|

| Grubbs Catalyst (GII) | Second Generation | High activity, but can be decomposed by free phosphine side reactions with acrylates. | acs.org |

| Hoveyda-Grubbs Catalyst (HII) | Second Generation (Phosphine-free) | More stable for acrylate metathesis due to the absence of a dissociable phosphine ligand. | acs.org |

Catalytic Systems in Controlled Polymerization Processes

The polymerization of this compound can be precisely controlled using various catalytic systems, enabling the synthesis of polymers with well-defined molecular weights, low dispersity (Đ), and complex architectures. These controlled/living radical polymerization (LRP) techniques rely on catalysts to establish a dynamic equilibrium between active propagating radicals and dormant species.

Organometallic Catalysts in Living Radical Polymerization

Organometallic complexes are central to several LRP techniques for acrylates, including Atom Transfer Radical Polymerization (ATRP) and Organometallic-Mediated Radical Polymerization (OMRP).

Copper-based ATRP is a widely used method for the controlled polymerization of acrylates. The catalytic system typically consists of a copper(I) halide complexed with a nitrogen-based ligand (e.g., Me₆-Tren), which reversibly activates a dormant polymer chain (initiated by an alkyl halide) to generate a propagating radical. acs.org This process allows for the synthesis of poly(acrylates) with predetermined molecular weights and narrow molecular weight distributions. nih.gov

Organocobalt porphyrin complexes are also effective mediators for the living radical polymerization of acrylates. acs.orgresearchgate.net In this system, the weak Co-C bond in the organocobalt complex can be reversibly cleaved, either thermally or photochemically, to generate a carbon-centered radical that initiates polymerization and a cobalt(II) species that reversibly deactivates the growing polymer chain. researchgate.net This method provides excellent control over the polymerization of various acrylate monomers. acs.org Recent developments have combined rare earth metals with cobalt in bimetallic systems to achieve stereocontrolled radical polymerization of related monomers like acrylamides, suggesting potential for similar control with acrylate systems. nsf.govresearchgate.net

Photoinitiated and Photoinduced Electron/Energy Transfer (PET) Catalysis